(+)-Butaclamol hydrochloride

Beschreibung

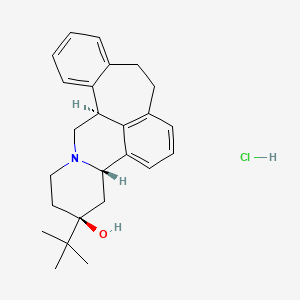

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRUMKUMFJJARD-AAJWHBHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017434 | |

| Record name | (+)-Butaclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

59.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533016 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55528-07-9 | |

| Record name | (+)-Butaclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Butaclamol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Butaclamol hydrochloride is a potent antipsychotic agent that exerts its primary mechanism of action through the stereospecific antagonism of dopamine (B1211576) D2-like receptors. Its pharmacological activity resides exclusively in the (+)-enantiomer. Beyond its well-established dopamine receptor blockade, (+)-Butaclamol also exhibits significant affinity for sigma-1 receptors, where it modulates intracellular calcium signaling. This guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and key experimental methodologies used to elucidate the pharmacodynamics of (+)-Butaclamol.

Core Mechanism of Action: Dopamine Receptor Antagonism

(+)-Butaclamol is a powerful antagonist of the D2-like family of dopamine receptors, which includes D2, D3, and D4 subtypes. This antagonism is stereospecific, with the (+)-enantiomer being the active form. The blockade of these receptors, particularly in the mesolimbic and mesocortical pathways of the brain, is believed to be the primary basis for its antipsychotic effects.

D2-like receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi subtype of G proteins.[1] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] By blocking the binding of dopamine to D2-like receptors, (+)-Butaclamol prevents this signaling cascade, thereby increasing cAMP levels in postsynaptic neurons.[2][3]

Quantitative Binding Affinity Data

The affinity of (+)-Butaclamol for various neurotransmitter receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Dopamine Receptors | ||||

| D2 | [3H]-Spiperone | Rat Striatum | 0.5 - 2.0 | [4][5] |

| D2 (human, short) | [3H]-Spiperone | CHO cells | - | [2] |

| D3 | [3H]-Spiperone | - | - | [6][7] |

| D4 | [3H]-Spiperone | - | - | [6][7] |

| Sigma Receptors | ||||

| Sigma-1 | [3H]-(+)-Pentazocine | Guinea Pig Brain | 2.8 - 4.2 | [8] |

| Sigma-2 | [3H]-DTG | - | >1000 | [8] |

Note: Specific Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.

Dopamine D2 Receptor Signaling Pathway

The antagonism of the D2 receptor by (+)-Butaclamol disrupts the canonical Gαi-mediated signaling pathway.

Interaction with Sigma-1 Receptors

(+)-Butaclamol is also a high-affinity ligand for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[9][10] The sigma-1 receptor is not a traditional GPCR and is involved in the regulation of intracellular Ca2+ signaling, lipid metabolism, and cellular stress responses.[9]

The interaction of (+)-Butaclamol with the sigma-1 receptor can modulate the activity of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel for Ca2+ release from the ER.[11][12] By binding to the sigma-1 receptor, (+)-Butaclamol can influence Ca2+ homeostasis, which may contribute to its overall pharmacological profile.

Sigma-1 Receptor Signaling Pathway

The binding of (+)-Butaclamol to the sigma-1 receptor can allosterically modulate the function of the IP3 receptor.

Experimental Protocols

The characterization of (+)-Butaclamol's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive binding assay to determine the affinity of (+)-Butaclamol for the D2 receptor using [3H]-Spiperone as the radioligand.[6][13]

Materials:

-

Membrane Preparation: Rat striatal tissue or cell lines expressing the human D2 receptor (e.g., CHO-D2S cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Radioligand: [3H]-Spiperone (specific activity ~15-30 Ci/mmol).

-

Non-specific Binding Control: (+)-Butaclamol (1-10 µM).

-

Test Compound: this compound, serially diluted.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of the test compound ((+)-Butaclamol).

-

For total binding wells, add vehicle.

-

For non-specific binding wells, add a high concentration of unlabeled (+)-Butaclamol.

-

Membrane suspension (typically 50-200 µg of protein).

-

-

Initiate Reaction: Add a fixed concentration of [3H]-Spiperone (typically 0.1-0.5 nM) to all wells.

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of (+)-Butaclamol to antagonize dopamine-induced inhibition of adenylyl cyclase activity.[14][15]

Materials:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM ATP, and 1 mM IBMX (a phosphodiesterase inhibitor).

-

Dopamine Solution.

-

Test Compound: this compound.

-

cAMP Detection Kit: (e.g., ELISA or luminescence-based).

Procedure:

-

Membrane Preparation: Prepare membranes as previously described.

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

A fixed concentration of dopamine (to inhibit basal adenylyl cyclase activity).

-

Increasing concentrations of (+)-Butaclamol.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add the membrane preparation to each well to start the reaction.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or as per the cAMP kit instructions).

-

cAMP Quantification: Measure the amount of cAMP produced using a commercial cAMP detection kit, following the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the log concentration of (+)-Butaclamol to determine the EC50 for its antagonistic effect.

Conclusion

The primary mechanism of action of this compound is the potent and stereospecific antagonism of dopamine D2-like receptors, leading to a modulation of downstream adenylyl cyclase activity. Additionally, its high-affinity interaction with sigma-1 receptors and subsequent modulation of intracellular calcium signaling represent a significant secondary mechanism that may contribute to its overall pharmacological effects. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of compounds acting on these important central nervous system targets.

References

- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 2. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]

- 3. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 8. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. labs.penchant.bio [labs.penchant.bio]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

A Deep Dive into (+)-Butaclamol Hydrochloride's Affinity for the D2 Dopamine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (+)-Butaclamol hydrochloride for the D2 dopamine (B1211576) receptor. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflow. (+)-Butaclamol is a classic potent antagonist of the D2 receptor and is also characterized as an inverse agonist, meaning it can reduce the receptor's basal activity.

Quantitative Affinity Data

The affinity of (+)-Butaclamol for the D2 dopamine receptor has been determined in various studies, primarily through radioligand binding assays. The following table summarizes key quantitative data, including inhibitory constant (Ki) and half-maximal effective concentration (EC50) values. These values are crucial for understanding the potency of (+)-Butaclamol at the D2 receptor.

| Parameter | Value (nM) | Radioligand | Cell Line/Tissue | Reference |

| Ki (uncoupled) | 0.87 ± 0.13 | [3H]NPA | CHO cells expressing D2S receptor | [1] |

| Ki (coupled) | 2.1 ± 0.3 | [3H]NPA | CHO cells expressing D2S receptor | [1] |

| EC50 | 130 | - | Synaptic plasma membranes from rat striatum |

Note: "uncoupled" refers to the G protein-uncoupled state of the receptor, while "coupled" refers to the G protein-coupled state. (+)-Butaclamol shows a preference for the uncoupled state, which is characteristic of inverse agonists.[1]

Experimental Protocols

The determination of the binding affinity and functional activity of (+)-Butaclamol at the D2 receptor involves specific and sensitive experimental procedures. Below are detailed methodologies for two key types of assays.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled compound, such as (+)-Butaclamol, to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of (+)-Butaclamol for the D2 dopamine receptor.

Materials:

-

Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 dopamine receptor, or rat striatal tissue homogenates.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled D2 antagonist like unlabeled spiperone (B1681076) or haloperidol.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration (typically 20-50 µg of protein per well).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]-Spiperone (typically at a concentration close to its Kd, e.g., 0.1-0.3 nM).

-

Increasing concentrations of (+)-Butaclamol (e.g., from 10^-11 to 10^-5 M).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of an unlabeled antagonist.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature (25°C) or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the (+)-Butaclamol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (+)-Butaclamol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of D2 receptor activation or inhibition. Since the D2 receptor is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, (+)-Butaclamol can increase cAMP levels from the basal state.

Objective: To determine the functional potency (EC50) of (+)-Butaclamol as an inverse agonist at the D2 receptor.

Materials:

-

Cell Line: CHO cells stably expressing the human D2 dopamine receptor.

-

Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable level of cAMP).

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Culture the D2 receptor-expressing CHO cells in appropriate media until they reach the desired confluency.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with increasing concentrations of (+)-Butaclamol for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the (+)-Butaclamol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of (+)-Butaclamol that produces a half-maximal increase in cAMP levels from the forskolin-stimulated baseline.

-

Mandatory Visualizations

D2 Dopamine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the D2 dopamine receptor. Activation of the receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. As an inverse agonist, (+)-Butaclamol would counteract the basal activity of this pathway, leading to an increase in cAMP levels from the baseline.

Caption: D2 Dopamine Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the D2 receptor.

Caption: Radioligand Binding Assay Workflow.

References

(+)-Butaclamol Hydrochloride: A Technical Guide to its Dopamine Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Butaclamol hydrochloride is a potent antipsychotic agent that exerts its effects primarily through the antagonism of dopamine (B1211576) receptors. As a member of the benzocycloheptapyridoisoquinoline class of compounds, its pharmacological activity is highly stereospecific, with the (+)-enantiomer being the active form. This technical guide provides an in-depth overview of (+)-Butaclamol's mechanism of action as a dopamine antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Dopamine Receptor Antagonism

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.

(+)-Butaclamol acts as a potent antagonist at both D1-like and D2-like dopamine receptors, with a higher affinity for the D2-like family. Its antagonist activity at D2 receptors is particularly well-documented and is believed to be the primary mechanism underlying its antipsychotic effects. By blocking these receptors, (+)-Butaclamol prevents the binding of endogenous dopamine, thereby modulating downstream signaling cascades. The (-)-enantiomer of butaclamol is significantly less active, highlighting the strict stereochemical requirements for its interaction with dopamine receptors. Some studies also suggest that (+)-Butaclamol may act as an inverse agonist at D1, D2, and D5 receptors, meaning it can reduce the basal, agonist-independent activity of these receptors.[1][2]

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound at various dopamine receptor subtypes have been characterized in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of (+)-Butaclamol at Dopamine Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| D2 | [3H]Spiperone | CHO-K1 cells expressing human D2S receptor | Not explicitly stated, but high affinity is implied. | [1] |

| D4 | [125I]L-750,667 | HEK cells expressing human D4 receptor | 16 | [3] |

Note: Specific Ki values for D1, D3, and D5 receptors for (+)-Butaclamol are not consistently reported in the readily available literature. However, rank order of potency studies have been conducted.

Table 2: Functional Antagonist Potency of (+)-Butaclamol

| Assay Type | Receptor Subtype | Effect Measured | Cell Line | EC50 / pA2 | Reference |

| Adenylyl Cyclase Inhibition | D2-like | Antagonism of dopamine-induced inhibition of adenylyl cyclase | Rat Striatum | EC50 = 130 nM | [4] |

| Vascular Relaxation | D1-like | Antagonism of dopamine-induced relaxation | Rabbit Mesenteric Artery | pA2 = 6.77 | [5] |

Table 3: Stereoselectivity of Butaclamol

| Receptor/Assay | Active Enantiomer | Inactive Enantiomer | Fold Difference in Potency | Reference |

| D4 Receptor Binding | (+)-Butaclamol | (-)-Butaclamol | >100 | [3] |

| Adenylyl Cyclase Inhibition | (+)-Butaclamol | (-)-Butaclamol | >75 | [4] |

| Dopamine-induced Relaxation | d-Butaclamol | l-Butaclamol | >100 | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by (+)-Butaclamol and a typical experimental workflow for its characterization.

Dopamine Receptor Signaling Pathways

Experimental Workflow for Antagonist Characterization

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is a representative method for determining the binding affinity (Ki) of (+)-Butaclamol for the dopamine D2 receptor.

1. Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Spiperone or another suitable D2-selective radiolabeled antagonist.

-

Non-specific Binding Determinant: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled Butaclamol).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filters.

2. Procedure:

-

Prepare serial dilutions of (+)-Butaclamol in assay buffer.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding determinant, and cell membranes.

-

Competition Binding: Assay buffer, radioligand, serially diluted (+)-Butaclamol, and cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (+)-Butaclamol.

-

Determine the IC50 value (the concentration of (+)-Butaclamol that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay for Dopamine D2 Receptor Antagonism

This protocol outlines a method to assess the functional antagonism of (+)-Butaclamol at the Gi-coupled D2 receptor.

1. Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-hD2S).

-

Cell Culture Medium.

-

Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Dopamine or a D2 agonist (e.g., quinpirole).

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).

2. Procedure:

-

Seed the D2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Aspirate the culture medium and pre-incubate the cells with various concentrations of (+)-Butaclamol in stimulation buffer for 15-30 minutes at 37°C.

-

Add a fixed concentration of dopamine or a D2 agonist (typically at its EC80 concentration) along with forskolin (to stimulate cAMP production) to all wells except the control wells.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP levels against the log concentration of (+)-Butaclamol.

-

Determine the IC50 value, which represents the concentration of (+)-Butaclamol that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

The data will demonstrate the antagonist potency of (+)-Butaclamol in a functional cellular context.

Conclusion

This compound is a well-characterized, potent, and stereospecific dopamine receptor antagonist. Its primary mechanism of action involves the blockade of D2-like dopamine receptors, which is consistent with its classification as a typical antipsychotic. The quantitative data, while not exhaustive for all receptor subtypes, clearly indicates a high affinity and functional antagonism at dopamine receptors. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of (+)-Butaclamol and similar compounds. The signaling pathway and workflow diagrams serve as visual aids to conceptualize its mechanism and characterization process. This technical guide provides a comprehensive resource for professionals in the fields of pharmacology and drug development.

References

- 1. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]

- 3. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma Receptor Binding Profile of (+)-Butaclamol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Butaclamol hydrochloride is a potent antipsychotic agent that has been historically studied for its high affinity for dopamine (B1211576) receptors. However, it also exhibits significant and stereoselective binding to sigma receptors, a unique class of intracellular proteins. This technical guide provides an in-depth overview of the sigma receptor binding profile of this compound, compiling quantitative binding data, detailing experimental protocols for its characterization, and illustrating the associated signaling pathways. This information is critical for researchers in neuropharmacology and drug development exploring the therapeutic potential of sigma receptor ligands.

Quantitative Binding Profile

The binding affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors has been determined through radioligand binding assays. The data reveals a high and stereoselective affinity for the sigma-1 receptor, with notably weaker binding to the sigma-2 receptor.

| Receptor Subtype | Ligand | Kᵢ (nM) | Radioligand Used | Tissue Source | Reference |

| Sigma-1 (σ₁) | (+)-Butaclamol | 1.7 ± 0.2 (High-affinity site) | --INVALID-LINK---SKF-10,047 | Guinea Pig Brain Membranes | [1] |

| 180 ± 20 (Low-affinity site) | |||||

| Sigma-2 (σ₂) | (+)-Butaclamol | 20,000 | [³H]-DTG | Rat Liver Membranes |

Experimental Protocols

The determination of the binding affinity of this compound at sigma receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled test compound, (+)-Butaclamol, to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

Sigma-1 Receptor Binding Assay

A standard protocol for assessing sigma-1 receptor binding affinity is as follows:

-

Tissue Preparation: Homogenates of guinea pig brain or liver membranes, which are rich in sigma-1 receptors, are commonly used. The tissue is homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Radioligand: --INVALID-LINK---Pentazocine or --INVALID-LINK---SKF-10,047 are frequently used as selective radioligands for the sigma-1 receptor.

-

Assay Incubation: A fixed concentration of the radioligand (typically near its Kd value) is incubated with the membrane homogenate in the presence of varying concentrations of this compound.

-

Determination of Non-specific Binding: To determine the amount of radioligand that binds to non-receptor sites, a parallel set of incubations is performed in the presence of a high concentration of a known sigma-1 ligand (e.g., unlabeled haloperidol (B65202) or (+)-pentazocine) to saturate the specific binding sites.

-

Separation and Quantification: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of (+)-Butaclamol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

The protocol for determining binding affinity at the sigma-2 receptor is similar, with key differences in the choice of radioligand and tissue preparation:

-

Tissue Preparation: Rat or mouse liver membranes are often used as they have a higher density of sigma-2 receptors compared to sigma-1 receptors.

-

Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) is a commonly used non-selective sigma receptor radioligand.

-

Masking of Sigma-1 Sites: To measure binding specifically to sigma-2 receptors, a high concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is included in the incubation mixture to "mask" or block the sigma-1 sites.

-

Assay Incubation, Separation, Quantification, and Data Analysis: These steps are performed as described for the sigma-1 receptor binding assay.

Signaling Pathways and Functional Effects

Sigma receptors are intracellular chaperones primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). They are involved in the regulation of cellular signaling, particularly calcium homeostasis, and can modulate the function of various ion channels and other proteins.

Sigma-1 Receptor Signaling

The sigma-1 receptor acts as a ligand-operated molecular chaperone. In its inactive state, it is complexed with another chaperone protein, BiP (Binding immunoglobulin Protein). Upon stimulation by an agonist, the sigma-1 receptor dissociates from BiP and can then interact with and modulate a variety of client proteins.

Key downstream effects of sigma-1 receptor activation include:

-

Modulation of Calcium Signaling: Sigma-1 receptors can translocate to the plasma membrane and interact with voltage-gated calcium channels, typically leading to an inhibition of calcium influx. At the ER, they can modulate the activity of the inositol (B14025) trisphosphate (IP₃) receptor, thereby influencing the release of calcium from intracellular stores.

-

Regulation of Ion Channels: Beyond calcium channels, sigma-1 receptors have been shown to modulate the activity of potassium and sodium channels.

-

Interaction with other Receptors and Proteins: Sigma-1 receptors can form heteromeric complexes with other receptors, such as NMDA receptors and dopamine receptors, and can influence their signaling.

Given its high affinity for the sigma-1 receptor, (+)-Butaclamol likely acts as a potent modulator of these signaling pathways. Its functional role as either an agonist or antagonist at the sigma-1 receptor would determine the specific downstream consequences.

Sigma-2 Receptor Signaling

The sigma-2 receptor, now identified as TMEM97 (transmembrane protein 97), is also implicated in the regulation of calcium signaling and cell survival. It is often found to be overexpressed in proliferating cells, such as cancer cells.

Key aspects of sigma-2 receptor signaling include:

-

Role in Cholesterol Homeostasis: The sigma-2 receptor/TMEM97 is involved in the regulation of cholesterol transport and homeostasis.

-

Modulation of Calcium Signaling: Similar to the sigma-1 receptor, the sigma-2 receptor can influence intracellular calcium levels.

-

Induction of Apoptosis: Ligands that bind to the sigma-2 receptor can induce programmed cell death in cancer cells.

Due to its very low affinity for the sigma-2 receptor, it is unlikely that this compound exerts significant physiological effects through this receptor subtype at therapeutic concentrations.

Conclusion

This compound is a high-affinity ligand for the sigma-1 receptor, exhibiting stereoselectivity for the (+)-enantiomer. Its binding to this receptor suggests a potential role in modulating calcium signaling, ion channel activity, and neurotransmission, which may contribute to its overall pharmacological profile. The significantly lower affinity for the sigma-2 receptor indicates that this subtype is not a primary target of (+)-Butaclamol. Further functional studies are necessary to fully elucidate the downstream consequences of (+)-Butaclamol's interaction with the sigma-1 receptor and to explore its potential for the development of novel therapeutics targeting this system. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers investigating the complex pharmacology of this compound.

References

The Pharmacological Profile of (+)-Butaclamol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Butaclamol hydrochloride is a potent and stereospecific antipsychotic agent, primarily characterized by its high affinity as an antagonist and inverse agonist at dopamine (B1211576) D2-like receptors. This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Butaclamol, summarizing its binding affinities, functional activities, and in vivo effects. Detailed experimental methodologies for key assays are provided to facilitate further research and drug development.

Introduction

(+)-Butaclamol is the pharmacologically active enantiomer of butaclamol, a dibenzocycloheptene derivative.[1] Its neuroleptic activity is attributed to its potent antagonism of dopamine receptors, a hallmark of typical antipsychotic drugs.[2] The stereoselectivity of butaclamol is profound, with the (+)-enantiomer being significantly more active than the (-)-enantiomer, highlighting the specific molecular interactions required for its pharmacological effects.[1] This document serves as a technical resource, consolidating quantitative data and experimental protocols to provide a detailed understanding of the pharmacological actions of this compound.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. It exhibits the highest affinity for dopamine D2-like receptors (D2, D3, and D4), with lower affinity for D1-like receptors and other neurotransmitter systems.

Table 1: Dopamine Receptor Binding Affinities of (+)-Butaclamol

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| D1 | [³H]SCH 23390 | Monkey Caudate-Putamen | ~1000 | [3] |

| D2 | [³H]Spiperone | CHO-D2S cells | - | [4] |

| D2 | [³H]Raclopride | CHO-D2L cells | pKi = 7.3 | |

| D4 | [¹²⁵I]L-750,667 | hD4 HEK cells | ~100 | [5] |

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Serotonin (B10506) and Adrenergic Receptor Binding Affinities of (+)-Butaclamol

| Receptor Family | Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Serotonin | 5-HT₂ | [³H]Spiroperidol | Rat Frontal Cortex | High Affinity | |

| Adrenergic | α₁ | - | - | Weak Activity | [6] |

Note: Qualitative descriptions are provided where specific Kᵢ values were not available in the searched literature.

Functional Activity

(+)-Butaclamol acts as a potent antagonist at dopamine D2 receptors, inhibiting the effects of dopamine. Furthermore, it exhibits inverse agonist properties at the D2 receptor, reducing its basal, agonist-independent activity.

Dopamine D2 Receptor Antagonism and Inverse Agonism

Functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation, have demonstrated the antagonist and inverse agonist effects of (+)-Butaclamol. As a D2-like receptor antagonist, it blocks the dopamine-induced inhibition of adenylyl cyclase.[7] As an inverse agonist, it can increase cAMP levels above the forskolin-stimulated baseline in cells expressing D2 receptors, indicating a reduction in the receptor's constitutive activity.[4]

Table 3: Functional Potency of (+)-Butaclamol at the D2 Receptor

| Assay Type | Cell Line | Measured Effect | EC₅₀ / IC₅₀ (nM) | Reference |

| cAMP Accumulation | CHO-D2S cells | Potentiation of forskolin-stimulated cAMP | ~30 | [4] |

| Adenylate Cyclase Inhibition | Rat Striatum | Antagonism of dopamine inhibition | 130 | [7] |

Signaling Pathways

The primary signaling pathway affected by (+)-Butaclamol is the G protein-coupled receptor (GPCR) cascade associated with D2-like dopamine receptors. These receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. By acting as an antagonist and inverse agonist at these receptors, (+)-Butaclamol modulates this signaling pathway.

In Vivo Effects

In vivo studies have corroborated the in vitro findings, demonstrating the potent antipsychotic-like effects of (+)-Butaclamol. These studies typically involve animal models of psychosis and motor function.

Behavioral Pharmacology

(+)-Butaclamol has been shown to antagonize amphetamine-induced stereotyped behaviors in rats, a classic preclinical screen for antipsychotic activity.[6] It also induces catalepsy at higher doses, a common side effect associated with D2 receptor blockade in the nigrostriatal pathway.[8] The behavioral effects are stereospecific, with the (-)-enantiomer being largely inactive.[6]

Neurochemical Effects

In vivo microdialysis studies have shown that systemic administration of D2 receptor antagonists leads to an increase in extracellular dopamine levels in brain regions such as the striatum. This is thought to be due to the blockade of presynaptic D2 autoreceptors, which normally act to inhibit dopamine release. While specific microdialysis data for (+)-Butaclamol was not found in the immediate search, this is the expected neurochemical consequence of its potent D2 receptor antagonism.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is a generalized procedure for determining the binding affinity of a compound like (+)-Butaclamol for the D2 receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the D2 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone) and a range of concentrations of this compound.[9] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled D2 antagonist, such as unlabeled butaclamol).[9]

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of (+)-Butaclamol and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay for D2 Receptor Inverse Agonism

This protocol outlines a method to assess the inverse agonist activity of (+)-Butaclamol at the D2 receptor.

Methodology:

-

Cell Culture: Culture cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) in appropriate media.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Assay: a. Wash the cells with a serum-free medium or buffer. b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Treat the cells with forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence of varying concentrations of this compound.[4] Include control wells with forskolin alone. d. Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).[10]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of (+)-Butaclamol. An increase in cAMP levels above the forskolin-alone control indicates inverse agonist activity. Determine the EC₅₀ for this effect.

Conclusion

This compound is a well-characterized and potent dopamine D2-like receptor antagonist with demonstrated inverse agonist properties. Its high affinity and stereospecificity make it a valuable tool for studying the role of dopamine receptors in both normal physiological processes and in the pathophysiology of psychiatric disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development. Further investigation into its binding affinities at a wider range of serotonin and adrenergic receptor subtypes would provide an even more complete understanding of its pharmacological profile.

References

- 1. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D1 and D2 dopamine receptors in caudate-putamen of nonhuman primates (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]

- 5. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Radioligand binding assays [bio-protocol.org]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(+)-Butaclamol enantiomers and neuroleptic activity

An In-depth Technical Guide on (+)-Butaclamol Enantiomers and Neuroleptic Activity

Introduction

Butaclamol is a potent neuroleptic agent belonging to the benzocycloheptapyridoisoquinoline class of compounds.[1][2] While initially developed and studied as a racemic mixture, research has demonstrated that its antipsychotic activity is entirely attributable to one of its optical isomers. This stereoselectivity is a cornerstone of its pharmacology, providing a powerful tool for probing the stereo-requirements of dopamine (B1211576) receptors. This technical guide delves into the distinct pharmacological profiles of the (+)- and (-)-enantiomers of butaclamol, focusing on their neuroleptic activity, receptor interaction, and the experimental methodologies used for their characterization. The mechanism of action for butaclamol's antipsychotic effects is primarily through the blockade of dopamine receptors.[2]

Stereoselectivity of Neuroleptic Activity

The central finding in the study of butaclamol is the absolute optical specificity of its neuroleptic effects.[1][3][4] The pharmacological activity resides exclusively in the (+)-enantiomer, while the (-)-enantiomer is virtually devoid of any neuroleptic or behavioral activity, even at doses 100 to 500 times higher than its active counterpart.[1][3][4]

-

(+)-Butaclamol : This enantiomer is a potent dopamine receptor antagonist and is responsible for all the antipsychotic effects associated with the racemic compound.[5][6][7] It effectively abolishes behaviors mediated by the dopamine system, such as amphetamine-induced stereotypy and rotational behavior in rats with unilateral substantia nigra lesions.[1][3][4] It also demonstrates activity in models predictive of clinical antipsychotic efficacy, such as the inhibition of conditioned avoidance behavior.[1][3][4]

-

(-)-Butaclamol : In stark contrast, this enantiomer is behaviorally inactive.[1][3][4] Its lack of activity makes it an ideal negative control in experiments, particularly in receptor binding assays, to define non-specific binding and confirm the stereospecific nature of the receptor interaction.[8][9][10]

This stark separation of activities underscores the precise three-dimensional structural requirements for binding and blocking the dopamine receptor.

Caption: Logical relationship of Butaclamol enantiomers and their activity.

Quantitative Analysis of Receptor Interaction

The stereospecific action of butaclamol is quantified through receptor binding and functional assays. The (+)-enantiomer exhibits significantly higher affinity for dopamine D2 receptors compared to the (-)-enantiomer. This difference in binding affinity directly correlates with their observed neuroleptic potencies.

| Compound | Receptor/Assay | Value | Units | Reference |

| (+)-Butaclamol | Dopamine D2 Receptor (Binding Affinity, pA2) | 6.77 | pA2 | [11] |

| (-)-Butaclamol | Dopamine D2 Receptor (Binding) | No effect at 3x10⁻⁶ M | M | [11] |

| (+)-Butaclamol | Reversal of Apomorphine-induced Tyrosine Hydroxylase Inhibition | More potent than fluphenazine, haloperidol, pimozide, chlorpromazine | Rank | [5] |

| (-)-Butaclamol | Reversal of Apomorphine-induced Tyrosine Hydroxylase Inhibition | Inactive | - | [5] |

Mechanism of Action & Signaling Pathways

(+)-Butaclamol exerts its antagonist effects at the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that signals through the Gi/Go pathway. The binding of an agonist like dopamine to the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. (+)-Butaclamol blocks this cascade by preventing dopamine from binding to the receptor. Furthermore, many antipsychotic drugs, including (+)-butaclamol, have been shown to act as inverse agonists, meaning they reduce the basal, agonist-independent activity of the D2 receptor, further decreasing cAMP levels below the baseline.[12]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. The effect of butaclamol and of other neuroleptic agents on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butaclamol - Wikipedia [en.wikipedia.org]

- 7. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Butaclamol Hydrochloride and the Serotonin System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Butaclamol hydrochloride is a potent antipsychotic agent, primarily recognized for its high-affinity antagonism of the dopamine (B1211576) D2 receptor. While its dopaminergic activity is well-characterized, its effects on the serotonin (B10506) (5-HT) system are less defined. This technical guide provides a comprehensive overview of the current understanding of (+)-Butaclamol's interaction with serotonin systems. It consolidates the available quantitative data, details relevant experimental protocols for assessing serotonergic activity, and visualizes key signaling pathways. The information presented herein is intended to serve as a resource for researchers investigating the pharmacological profile of (+)-Butaclamol and similar compounds, and for professionals involved in the development of novel therapeutics targeting monoaminergic systems.

Introduction

(+)-Butaclamol is the pharmacologically active enantiomer of the benzocycloheptapyridoisoquinoline derivative, butaclamol. Its antipsychotic efficacy is largely attributed to its potent blockade of dopamine D2 receptors. However, the intricate interplay between the dopaminergic and serotonergic systems in the central nervous system necessitates a thorough evaluation of a compound's activity at both receptor families to fully understand its therapeutic and side-effect profiles.

Early research suggested that the influence of butaclamol on serotonergic mechanisms is likely an indirect consequence of its primary action on dopamine receptors, rather than a direct interaction with serotonin receptors.[1] Studies have shown that butaclamol does not significantly alter the synthesis or turnover of brain 5-HT.[1] However, some evidence indicates that butaclamol can compete for binding at sites labeled by [3H]spiroperidol in the frontal cortex, which are thought to have a high affinity for serotonin receptors.[2] A comprehensive quantitative assessment of (+)-Butaclamol's binding affinity and functional activity across the diverse family of serotonin receptors is not extensively documented in publicly available literature.

This guide aims to bridge this knowledge gap by presenting the limited available data and providing the methodological framework for further investigation.

Quantitative Data

The available quantitative data on the interaction of this compound with serotonin receptors is sparse. The following table summarizes the known information. Researchers are encouraged to conduct further studies to populate a more comprehensive binding and functional profile.

| Receptor/Transporter | Ligand | Parameter | Value (nM) | Species | Assay Type | Reference |

| Serotonin Receptors (in Frontal Cortex) | [3H]Spiroperidol | - | - | Rat | Radioligand Binding | [2] |

| Note: Butaclamol competes with high affinity for [3H]spiroperidol binding sites in the frontal cortex, which are characterized as having a higher affinity for serotonin than dopamine. Specific Ki values for (+)-Butaclamol at individual 5-HT receptor subtypes are not provided in this study. |

Table 1: Summary of Available Quantitative Data for (+)-Butaclamol at Serotonin-Related Sites

Experimental Protocols

To facilitate further research into the serotonergic activity of (+)-Butaclamol, this section provides detailed protocols for key in vitro assays.

Radioligand Binding Assay for 5-HT Receptors

This protocol describes a method to determine the binding affinity (Ki) of (+)-Butaclamol for a specific 5-HT receptor subtype using a competition binding assay.

Objective: To determine the inhibitory constant (Ki) of (+)-Butaclamol at a specific 5-HT receptor subtype.

Materials:

-

Cell membranes expressing the human 5-HT receptor subtype of interest.

-

Radioligand specific for the 5-HT receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound.

-

Non-specific competitor (e.g., 10 µM Serotonin).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific competitor (10 µM Serotonin), 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of (+)-Butaclamol, 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the (+)-Butaclamol concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]

-

cAMP Functional Assay for Gi/o-Coupled 5-HT Receptors (e.g., 5-HT1A)

This protocol outlines a method to assess the functional activity of (+)-Butaclamol as an antagonist at Gi/o-coupled 5-HT receptors by measuring changes in cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]

Objective: To determine the antagonist potency (IC50) of (+)-Butaclamol at a Gi/o-coupled 5-HT receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

-

5-HT1A receptor agonist (e.g., 8-OH-DPAT).

-

This compound.

-

384-well white opaque microplates.

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Cell Preparation: Culture CHO-K1-h5-HT1A cells to ~80% confluency. On the day of the assay, detach the cells, wash, and resuspend in stimulation buffer to a density of 0.5-1.0 x 106 cells/mL.

-

Antagonist Assay Setup: In a 384-well plate, add:

-

5 µL of varying concentrations of (+)-Butaclamol (or vehicle for control).

-

Incubate for 15-30 minutes at room temperature.

-

Add 5 µL of a fixed concentration of the 5-HT1A agonist (typically EC80).

-

Add 5 µL of forskolin (to stimulate cAMP production).

-

Add 5 µL of the cell suspension.

-

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Read the plate on a compatible plate reader after the recommended incubation period.

-

Data Analysis:

-

Normalize the data to the control wells (agonist alone and vehicle).

-

Plot the percentage of inhibition against the logarithm of the (+)-Butaclamol concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways

Understanding the downstream signaling cascades of serotonin receptors is crucial for interpreting the functional consequences of ligand binding. The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled receptor.[9][10][11] Its activation typically leads to inhibitory effects on neuronal firing.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation is generally excitatory.[12][13][14]

Conclusion and Future Directions

The existing literature strongly supports the classification of this compound as a potent dopamine D2 receptor antagonist, with limited direct evidence of significant, high-affinity interactions with the serotonin system. The observed effects on serotonergic pathways are likely secondary to its primary mechanism of action.

This guide highlights a significant gap in the pharmacological understanding of (+)-Butaclamol. To build a complete pharmacological profile, further research is warranted. The experimental protocols and signaling pathway diagrams provided herein offer a framework for such investigations. Future studies should aim to:

-

Systematically screen (+)-Butaclamol against a comprehensive panel of human serotonin receptor subtypes in radioligand binding assays to determine its affinity profile.

-

Conduct functional assays (e.g., cAMP, calcium flux, GTPγS) for each receptor subtype where significant binding is observed to characterize (+)-Butaclamol as an agonist, antagonist, or inverse agonist.

-

Investigate the effects of (+)-Butaclamol on the serotonin transporter (SERT) through binding and uptake assays.

-

Utilize in vivo models to explore the behavioral consequences of any identified serotonergic activity and to further elucidate the interplay between the dopaminergic and serotonergic effects of the compound.

A more complete understanding of the serotonergic pharmacology of (+)-Butaclamol will provide valuable insights for the development of next-generation antipsychotics with improved efficacy and reduced side effects.

References

- 1. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactive Enantiomer: A Technical Guide to Utilizing (-)-Butaclamol as a Negative Control in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacology and neuroscience research, the precise delineation of a drug's mechanism of action is paramount. Distinguishing between specific, receptor-mediated effects and non-specific or off-target interactions is a critical challenge. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, offer a powerful tool to address this challenge. Butaclamol, a potent antipsychotic agent, exists as two enantiomers: the pharmacologically active (+)-butaclamol and its virtually inactive counterpart, (-)-butaclamol.[1] This technical guide provides a comprehensive overview of the use of (-)-butaclamol as an essential negative control in research, enabling investigators to isolate and validate the specific effects of the active enantiomer.

The neuroleptic activity of butaclamol is almost exclusively attributed to the (+)-enantiomer, which acts as a potent antagonist at dopamine (B1211576) D2 receptors.[2][3][4] In stark contrast, (-)-butaclamol exhibits a significantly lower affinity for these receptors and is behaviorally inert at doses where the (+)-enantiomer produces profound effects.[2][3] This stereoselectivity makes the pair of butaclamol enantiomers an ideal system for dissecting dopamine receptor-mediated phenomena. By employing (-)-butaclamol as a control, researchers can confidently attribute the observed effects of the racemate or the (+)-enantiomer to specific interactions with its target receptors, thereby strengthening the validity and interpretation of their findings.

This guide will delve into the quantitative pharmacological profile of (-)-butaclamol, provide detailed experimental protocols for its use in key assays, and illustrate relevant signaling pathways and experimental workflows through clear, concise diagrams.

Data Presentation: Pharmacological Profile of Butaclamol Enantiomers

The following tables summarize the quantitative data on the binding affinities of (+)- and (-)-butaclamol at various neurotransmitter receptors. This data highlights the significant stereoselectivity of butaclamol and underscores the utility of the (-)-enantiomer as an inactive control.

Table 1: Dopamine Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | (+)-Butaclamol | (-)-Butaclamol | Fold Difference ((-)-Ki / (+)-Ki) | Reference |

| Dopamine D2 | 0.5 - 1.3 | 130 - 10,000 | ~100 - 20,000 | [5][6][7] |

| Dopamine D3 | ~1.5 | ~1,000 | ~667 | [8] |

| Dopamine D4 | ~10 | >10,000 | >1,000 | [9] |

Table 2: Serotonin Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | (+)-Butaclamol | (-)-Butaclamol | Fold Difference ((-)-Ki / (+)-Ki) | Reference |

| 5-HT2A | ~10 | 1312 | ~131 | [10] |

Table 3: Sigma Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | (+)-Butaclamol | (-)-Butaclamol | Reference |

| Sigma-1 | ~15 | ~30 | [11] |

| Sigma-2 | ~25 | ~50 | [11] |

Note: Ki values can vary between studies depending on the radioligand, tissue preparation, and assay conditions used.

Experimental Protocols

The use of (-)-butaclamol as a negative control is crucial in a variety of experimental settings. Below are detailed methodologies for key experiments where this control is instrumental.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor, using (-)-butaclamol to define non-specific binding.

Materials:

-

Cell membranes prepared from cells expressing dopamine D2 receptors (e.g., CHO-D2L cells).

-

Radioligand: [3H]-Spiperone (a D2-like receptor antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

(+)-Butaclamol (for defining total specific binding).

-

(-)-Butaclamol.

-

Test compound.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and (-)-butaclamol in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and a high concentration stock of (-)-butaclamol (e.g., 10 µM) in assay buffer.

-

Dilute the [3H]-Spiperone in assay buffer to a final concentration of ~0.5 nM.

-

Resuspend the cell membranes in assay buffer to a final protein concentration of 10-20 µg per well.

-

-

Assay Setup (in 96-well plates):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone, and 100 µL of the membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of 10 µM (+)-butaclamol, 50 µL of [3H]-Spiperone, and 100 µL of the membrane suspension. To confirm the inactivity of the negative control, a parallel set of wells with 10 µM (-)-butaclamol can be included.

-

Test Compound Competition: Add 50 µL of each concentration of the test compound, 50 µL of [3H]-Spiperone, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of (+)-butaclamol) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vivo Behavioral Assessment - Amphetamine-Induced Stereotypy in Rats

This protocol assesses the ability of a test compound to block dopamine-mediated behaviors, using (-)-butaclamol to control for non-specific behavioral effects.

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

Materials:

-

d-Amphetamine sulfate.

-

(+)-Butaclamol.

-

(-)-Butaclamol.

-

Test compound.

-

Vehicle (e.g., saline or a suitable solvent).

-

Observation cages.

Procedure:

-

Acclimation: Acclimate the rats to the observation cages for at least 30 minutes before the experiment.

-

Drug Administration:

-

Divide the animals into groups (n=8-10 per group):

-

Vehicle + Vehicle

-

Vehicle + Amphetamine

-

(+)-Butaclamol + Amphetamine

-

(-)-Butaclamol + Amphetamine

-

Test Compound + Amphetamine

-

-

Administer the test compound, butaclamol enantiomers, or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specified pretreatment time (e.g., 30-60 minutes). A typical dose for (+)-butaclamol is 0.1-1 mg/kg, while for (-)-butaclamol, a much higher dose (e.g., 10-30 mg/kg) is used to demonstrate its lack of effect.[2][3]

-

Administer d-amphetamine (e.g., 5 mg/kg, i.p.) to the appropriate groups.

-

-

Behavioral Observation:

-

Immediately after amphetamine administration, begin observing the rats for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving).

-

Score the intensity of stereotypy at regular intervals (e.g., every 10 minutes for 90 minutes) using a standardized rating scale (e.g., a 0-4 scale, where 0 is asleep/inactive and 4 is continuous licking or gnawing of the cage).

-

-

Data Analysis:

-

For each animal, calculate the total stereotypy score over the observation period.

-

Compare the scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in the amphetamine-induced stereotypy score by the test compound and (+)-butaclamol, with no significant effect from (-)-butaclamol, indicates a specific dopamine receptor antagonist effect.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of (-)-butaclamol as a control.

Dopamine D2 Receptor Signaling Pathway

Experimental Workflow: Competitive Radioligand Binding Assay

Logical Relationship: Differentiating Specific vs. Non-Specific Effects

Conclusion

The inactive enantiomer, (-)-butaclamol, serves as an indispensable tool in pharmacological research. Its profound lack of activity at dopamine receptors, in stark contrast to its potent (+)-enantiomer, provides a robust and reliable method for distinguishing specific receptor-mediated effects from non-specific interactions. By incorporating (-)-butaclamol as a negative control in experimental designs, researchers can significantly enhance the rigor and validity of their findings. This technical guide has provided a foundation for the effective use of (-)-butaclamol, offering quantitative data, detailed protocols, and clear visual aids to facilitate its proper implementation in the laboratory. The principles outlined herein are fundamental to the robust characterization of novel therapeutic agents and the elucidation of complex neurobiological pathways.

References

- 1. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibody Binding Assays | Sartorius [sartorius.com]

- 5. nicoyalife.com [nicoyalife.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1725 [pdspdb.unc.edu]

- 11. mdpi.com [mdpi.com]

(+)-Butaclamol as an Inverse Agonist at Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a primary target for antipsychotic medications. While traditionally viewed as simple antagonists that block the effects of dopamine, many of these drugs, including the atypical antipsychotic (+)-butaclamol, are now understood to act as inverse agonists. This guide provides an in-depth technical overview of (+)-butaclamol's inverse agonism at the D2 receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling mechanisms.

Inverse agonism is a phenomenon where a ligand binds to a receptor and reduces its basal, or constitutive, activity. This is distinct from neutral antagonism, which only blocks the action of an agonist. For the D2 receptor, which exhibits a degree of spontaneous, agonist-independent activity, inverse agonists like (+)-butaclamol can stabilize an inactive conformation of the receptor, thereby reducing downstream signaling.[1][2] This mechanism is believed to contribute to the therapeutic effects of many antipsychotic drugs.[3]

Quantitative Data for (+)-Butaclamol at the D2 Receptor